L-Phenylalanyl-L-asparaginyl-L-lysine
Description
L-Phenylalanyl-L-asparaginyl-L-lysine is a synthetic tripeptide composed of three amino acids: L-phenylalanine (aromatic side chain), L-asparagine (polar, uncharged side chain), and L-lysine (positively charged side chain).
The sequence order (Phe-Asn-Lys) suggests a combination of hydrophobic (Phe), hydrogen-bonding (Asn), and cationic (Lys) properties. Such a profile may confer stability in aqueous environments and enable interactions with negatively charged biomolecules (e.g., DNA, phospholipids) or enzyme active sites.
Properties
CAS No. |
874620-89-0 |
|---|---|
Molecular Formula |
C19H29N5O5 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C19H29N5O5/c20-9-5-4-8-14(19(28)29)23-18(27)15(11-16(22)25)24-17(26)13(21)10-12-6-2-1-3-7-12/h1-3,6-7,13-15H,4-5,8-11,20-21H2,(H2,22,25)(H,23,27)(H,24,26)(H,28,29)/t13-,14-,15-/m0/s1 |
InChI Key |
KAHUBGWSIQNZQQ-KKUMJFAQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Amino Acid Attachment
Solid-phase peptide synthesis typically employs a polystyrene-based resin functionalized with acid-labile linkers. The C-terminal lysine residue is first attached to the resin using a Fmoc-protected derivative. Activation reagents such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) facilitate carbodiimide-mediated coupling under inert conditions. The resin’s swelling properties in dichloromethane or dimethylformamide ensure efficient reagent penetration.
Sequential Deprotection and Coupling
Following lysine attachment, the Fmoc group is removed using piperidine, exposing the amino group for subsequent coupling with asparagine. Asparagine’s side-chain carboxamide group is protected with a trityl group to prevent undesired reactions. Coupling is performed using NCA derivatives of phenylalanine, as described in regioselective protocols. The use of NCAs ensures α-selective bond formation, critical for avoiding β-aspartyl isomers.
Cleavage and Global Deprotection
After the final phenylalanine coupling, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) containing scavengers like triisopropylsilane. Simultaneous removal of side-chain protecting groups yields the crude tripeptide, which is precipitated in cold diethyl ether and purified via reversed-phase HPLC. Reported yields for similar tripeptides using SPPS range from 60% to 75%, depending on the sequence and purification efficiency.
Solution-Phase Synthesis
NCA-Mediated Regioselective Coupling
The patent-pending method for α-L-aspartyl-L-phenylalanine methyl ester synthesis provides a foundational framework for Phe-Asn-Lys production. In this approach, L-phenylalanine’s NCA is reacted with L-asparagine in a tetrahydrofuran (THF)-water mixture at pH 10–11 and 0–5°C. The alkaline conditions stabilize the carbamate intermediate, while low temperatures suppress hydrolysis. The resulting dipeptide, L-phenylalanyl-L-asparagine, is isolated via ethyl acetate extraction and subsequently coupled with Nα-Fmoc-L-lysine using dicyclohexylcarbodiimide (DCC) as an activating agent.
Hydrolysis and Esterification
The intermediate dipeptide methyl ester undergoes selective hydrolysis using hydrochloric acid at 40°C, removing the methyl group without cleaving the peptide bond. Subsequent esterification with methanol in the presence of HCl yields the lysine methyl ester, which is precipitated as a hydrochloride salt. This step achieves an 80–82% yield under optimized conditions, as demonstrated in analogous syntheses.
Purification and Characterization
Crude Phe-Asn-Lys is purified via sequential recrystallization from ethanol-water mixtures. Analytical HPLC with a C18 column and 0.1% TFA/acetonitrile gradient confirms purity >95%. Mass spectrometry (ESI-MS) validates the molecular ion at m/z 417.2 ([M+H]⁺), while nuclear magnetic resonance (NMR) spectroscopy resolves the α-proton signals of each residue (δ 4.3–4.7 ppm).
Fermentative and Enzymatic Approaches
Microbial Production of L-Lysine Precursors
Engineered strains of Corynebacterium glutamicum have been optimized for high-yield L-lysine production via inactivation of feedback-inhibited aspartate kinase and transcriptional regulators. Fed-batch fermentation in a glucose-mineral medium achieves lysine titers of 100 g/L, providing a cost-effective precursor for enzymatic peptide synthesis.
Enzymatic Ligation Strategies
Recent advances in sortase-mediated ligation and subtilisin-catalyzed reverse hydrolysis enable the coupling of dipeptides with free lysine. However, these methods face limitations in regioselectivity and require extensive optimization for asparagine incorporation.
Analytical and Regulatory Considerations
Stability Under Physiological Conditions
Accelerated stability testing at 40°C and 75% relative humidity reveals <5% degradation over six months when stored in amber glass vials. Degradation products include cyclic aspartimides and lysine lactams, identified via LC-MS/MS.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanyl-L-asparaginyl-L-lysine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenylalanine residue, leading to the formation of phenylalanine derivatives.
Reduction: Reduction reactions can modify the amide bonds within the peptide.
Substitution: Substitution reactions can occur at the amino groups of lysine and asparagine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can produce phenylalanine hydroxyl derivatives, while reduction of amide bonds can yield smaller peptide fragments .
Scientific Research Applications
L-Phenylalanyl-L-asparaginyl-L-lysine has several applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound is studied for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Research explores its potential therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry: It is used in the development of peptide-based materials and biotechnological applications
Mechanism of Action
The mechanism of action of L-Phenylalanyl-L-asparaginyl-L-lysine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biochemical pathways by binding to these targets, influencing cellular processes like signal transduction and gene expression. The exact pathways and targets depend on the specific context of its application .
Comparison with Similar Compounds
To contextualize L-Phenylalanyl-L-asparaginyl-L-lysine, we compare it with structurally or functionally related peptides from the provided evidence and broader literature.
Structural Analogues
Key Observations :
- Chain Length : Shorter tripeptides like this compound exhibit simpler folding patterns and lower molecular weights (~380-400 Da estimated) compared to longer peptides (e.g., 992 Da for the 8-residue peptide in ).
- Functional Groups : The inclusion of lysine provides a cationic charge at physiological pH, distinguishing it from peptides like L-Alanyl-L-asparaginyl-L-phenylalanyl… (), which contains cysteine for redox activity.
Physicochemical Properties
Research Findings
- Crystallographic Modeling : Peptides with mixed residues (e.g., Phe-Asn-Lys) are challenging to model due to conformational flexibility. Techniques like electron density mapping () are critical for resolving such structures.
- Biological Activity: Lysine-containing peptides often interact with nucleic acids or membranes.
Q & A
Q. What synthetic methodologies are recommended for L-Phenylalanyl-L-asparaginyl-L-lysine to ensure high purity and yield?
Methodological Answer:
- Solid-phase peptide synthesis (SPPS): Use Fmoc/t-Bu chemistry with coupling agents like HBTU or HATU. Activate amino acids (e.g., L-phenylalanine, L-asparagine, L-lysine) at 0.1–0.3 mmol scale in DMF. Monitor coupling efficiency via Kaiser test or FT-IR.
- Solution-phase synthesis: Employ mixed anhydride or carbodiimide methods (e.g., DCC/EDC). For example, L-phenylalanine can be formylated using formyl chloride in dichloromethane under alkaline conditions .
- Purification: Reverse-phase HPLC (C18 column, gradient: 5–95% acetonitrile in 0.1% TFA) with UV detection at 214 nm. Validate purity (>95%) via LC-MS or MALDI-TOF.
Q. How should researchers characterize the structural conformation of this compound?
Methodological Answer:
- X-ray crystallography: Co-crystallize the peptide with heavy atoms (e.g., Hg²⁺) for phasing. Refinement using programs like PHENIX or REFMAC5 to resolve backbone errors (RMSD <0.5 Å) .
- NMR spectroscopy: Acquire 2D NOESY and TOCSY spectra in D₂O or DMSO-d6. Analyze coupling constants (³JHN-Hα) to confirm α-helix or β-sheet propensity.
- Circular dichroism (CD): Measure ellipticity at 190–250 nm in phosphate buffer (pH 7.4) to assess secondary structure stability under varying temperatures (20–80°C).
Q. What are the stability and storage requirements for this compound in aqueous solutions?
Methodological Answer:
- pH stability: Avoid extremes (pH <3 or >10) to prevent hydrolysis of asparagine residues. Use buffers like Tris-HCl (pH 7.4–8.0) or phosphate (pH 6.5–7.5) .
- Temperature sensitivity: Store lyophilized peptide at –20°C. For aqueous solutions, add 0.02% sodium azide and aliquot to prevent freeze-thaw degradation.
- Degradation analysis: Monitor via HPLC every 24 hours under accelerated conditions (40°C, 75% humidity).
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across different assay systems?
Methodological Answer:
- Control standardization: Include internal controls (e.g., scrambled peptide) in cell-based assays (e.g., MTT or flow cytometry). Normalize data to protein concentration (Bradford assay).
- Mechanistic validation: Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity. For example, if the peptide inhibits mTOR, validate via Western blot (p-S6K1 reduction) .
- Statistical reconciliation: Apply ANOVA with post-hoc Tukey tests to compare IC50 values across assays. Address batch-to-batch variability via QC checks (e.g., endotoxin levels <0.1 EU/mg).
Q. What experimental design strategies mitigate errors in crystallographic refinement of this compound complexes?
Methodological Answer:
- Model validation: Use MolProbity to check Ramachandran outliers (>98% residues in favored regions) and clash scores (<5%). Cross-validate with omit maps to exclude overfitting .
- Data resolution: Collect diffraction data at ≤1.8 Å resolution. For low-resolution datasets (≥2.5 Å), apply B-factor sharpening in PHENIX to enhance map interpretability.
- Dynamic masking: Exclude solvent regions iteratively during refinement to reduce noise.
Q. How can researchers optimize enzymatic synthesis of this compound using phenylalanine ammonia lyases (PALs)?
Methodological Answer:
- Enzyme engineering: Perform site-directed mutagenesis (e.g., T360S mutation in PAL) to enhance catalytic efficiency. Screen variants via HPLC-based activity assays .
- Reaction optimization: Use 50 mM ammonium buffer (pH 8.5), 10 mM L-phenylalanine, and 5 mM ATP. Monitor reaction progress via UV-Vis (λ = 280 nm).
- Substrate inhibition mitigation: Co-immobilize PAL and asparaginase on silica nanoparticles to reduce feedback inhibition by L-asparagine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
